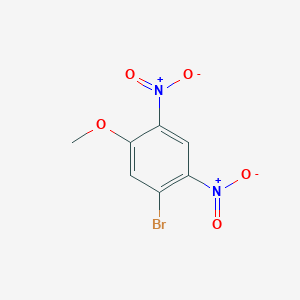![molecular formula C27H18Br2N4 B188511 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine CAS No. 5568-16-1](/img/structure/B188511.png)
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine, also known as BBM-928, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine involves its interaction with specific proteins and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, leading to the suppression of tumor growth. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to modulate the activity of specific receptors in the body, which can lead to its anti-inflammatory and anti-bacterial effects.
Efectos Bioquímicos Y Fisiológicos
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to inhibit the production of certain cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to have antibacterial effects against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and its purity can be confirmed through various analytical methods. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to have low toxicity, making it a safe compound to use in vitro and in vivo experiments. However, one limitation of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine and its potential interactions with other proteins and enzymes in the body. Finally, research is needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine involves the reaction of 4-bromoaniline with 5-(4-bromobenzylideneamino)-1H-benzimidazole-2-thiol in the presence of a catalyst. The resulting product is then reacted with 4-bromo-2-formylphenylboronic acid to yield 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine. This synthesis method has been successfully used in several studies, and the purity of the resulting compound has been confirmed through various analytical methods.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
5568-16-1 |
|---|---|
Nombre del producto |
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine |
Fórmula molecular |
C27H18Br2N4 |
Peso molecular |
558.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine |
InChI |
InChI=1S/C27H18Br2N4/c28-21-5-1-19(2-6-21)16-30-23-9-12-25(13-10-23)33-18-32-26-15-24(11-14-27(26)33)31-17-20-3-7-22(29)8-4-20/h1-18H |
Clave InChI |
IWQXTIGRSOZHER-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)N=CC5=CC=C(C=C5)Br)Br |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)N=CC5=CC=C(C=C5)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




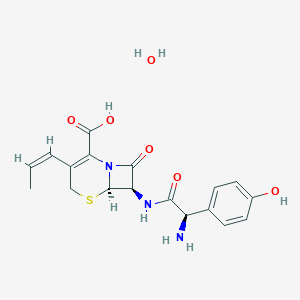
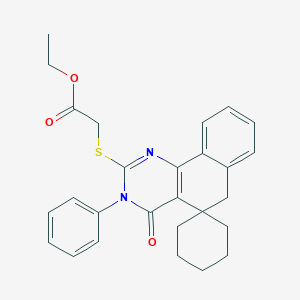
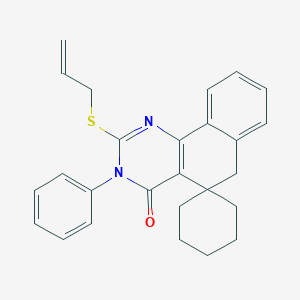

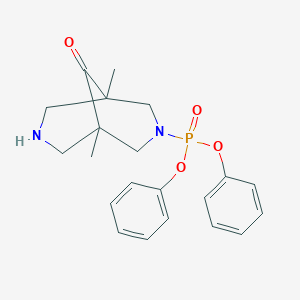

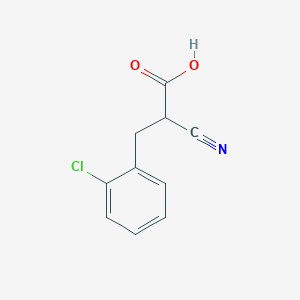
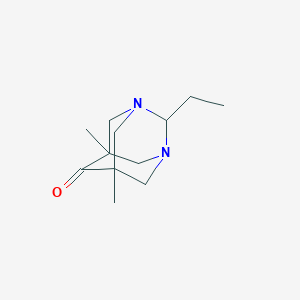
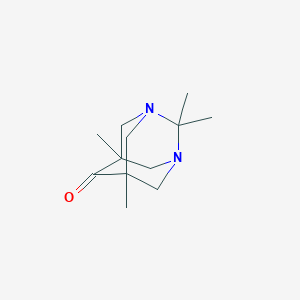
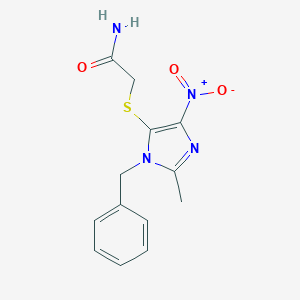
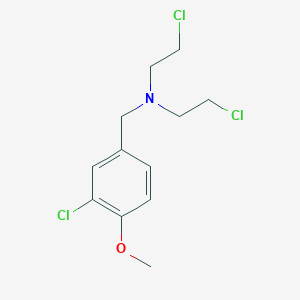
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
